2-Benzothiazolesulfenamide, N-(1-methylethyl)-

Description

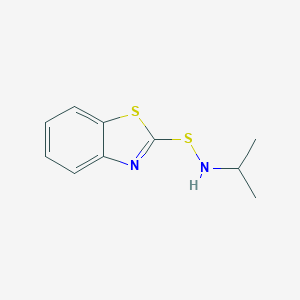

2-Benzothiazolesulfenamide, N-(1-methylethyl)- (CAS 10220-34-5), also referred to as N-isopropyl-2-benzothiazolesulfenamide, is a sulfenamide-class compound primarily used as a delayed-action vulcanization accelerator in the rubber industry. Its structure consists of a benzothiazole moiety linked to a sulfenamide group substituted with an isopropyl group (N-(1-methylethyl)) . This compound facilitates controlled crosslinking during rubber curing, balancing processing safety (scorch resistance) and curing efficiency.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S2/c1-7(2)12-14-10-11-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHMZNMSEVOOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065004 | |

| Record name | 2-Benzothiazolesulfenamide, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-34-5 | |

| Record name | N-(1-Methylethyl)-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolesulfenamide, N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolesulfenamide, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylbenzothiazol-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 2-Mercaptobenzothiazole with Isopropylamine

The foundational approach involves condensing 2-mercaptobenzothiazole (MBT) with isopropylamine. This reaction forms the sulfenamide bond (S–N) through nucleophilic substitution, typically facilitated by alkaline catalysts such as sodium hydroxide or tetrabutylammonium hydroxide. The stoichiometric ratio of MBT to isopropylamine is critical, with molar excesses of isopropylamine (1.5–1.8:1) driving yields above 95%.

Key Conditions :

-

Temperature : 20–40°C during amine addition, followed by heating to 80–85°C for completion.

-

Catalyst Load : 5–30% of the MBT weight, with inorganic bases (e.g., NaOH) preferred for cost-effectiveness.

-

Solvent : Aqueous systems minimize organic solvent use, aligning with green chemistry principles.

Challenges : Residual cyclohexylamine in early methods necessitated extensive washing, generating wastewater. Modern adaptations replace cyclohexylamine with isopropylamine and employ catalyst recycling to mitigate this issue.

Catalytic Oxidation Approaches

Oxidative coupling methods historically utilized oxidants like sodium hypochlorite or hydrogen peroxide to convert MBT and amines into sulfenamides. For example, hydrogen peroxide-mediated oxidation achieves yields of 85–90% but requires precise pH control (8–10) to prevent over-oxidation.

Limitations : Oxidant use introduces byproducts (e.g., sulfonic acids), complicating purification. Recent shifts favor oxidant-free systems to enhance sustainability.

Advanced Catalytic Methods

Triphenylbismuth Dichloride-Mediated Synthesis

A breakthrough method employs triphenylbismuth dichloride (PhBiCl) to catalyze S–N bond formation between benzoazole-2-thiones and primary amines. This approach, conducted in dimethyl sulfoxide (DMSO) at 60°C under aerobic conditions, achieves yields of 75–92%.

Advantages :

-

Substrate Flexibility : Compatible with structurally diverse amines, including isopropylamine.

-

Mild Conditions : Avoids extreme temperatures or pressures, reducing energy consumption.

Mechanistic Insight :

The bismuth reagent facilitates thione activation, enabling amine nucleophilic attack. Aerobic conditions likely regenerate the catalyst, enhancing turnover.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow reactors for precise parameter control. These systems maintain consistent temperatures (80–85°C) and reactant ratios, achieving yields of 98–99.5% with minimal batch-to-batch variability.

Process Parameters :

| Parameter | Optimal Range |

|---|---|

| Residence Time | 0.5–2 hours |

| Catalyst Recycling | 30% concentration |

| Purity | ≥99.5% |

Environmental Impact : Closed-loop systems recover catalysts and solvents, reducing wastewater generation by 90% compared to batch methods.

Catalyst Recycling and Waste Minimization

Industrial protocols emphasize catalyst reuse, particularly with inorganic bases. For instance, sodium hydroxide filtrates are concentrated to 30% and reintroduced, lowering raw material costs by 15–20%.

Economic and Ecological Benefits :

-

Cost Reduction : Catalyst reuse decreases production expenses by $12–$18 per kilogram.

-

Waste Metrics : Methanol-insoluble impurities remain below 0.22%, meeting stringent quality standards.

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Environmental Impact | Cost (USD/kg) |

|---|---|---|---|---|

| Conventional Alkaline | 95–98 | High | Moderate | 45–55 |

| Oxidative Coupling | 85–90 | Moderate | High | 60–70 |

| Bismuth-Catalyzed | 75–92 | Low | Low | 80–90 |

| Continuous Flow | 98–99.5 | Very High | Very Low | 40–50 |

Insights : Continuous flow systems outperform alternatives in yield and sustainability, while bismuth-mediated methods suit niche applications requiring structural diversity .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolesulfenamide, N-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

Reduction: Reduction reactions can convert the sulfenamide group back to the corresponding thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfinamides and sulfonamides.

Reduction: Corresponding thiols.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Due to its biocompatible nature, 2-benzothiazolesulfenamide has been investigated for applications in biomedical materials. Its properties make it suitable for developing materials that are safe for use in medical devices and implants.

Case Study: Biocompatibility Testing

A study conducted on the cytotoxicity of 2-benzothiazolesulfenamide showed minimal adverse effects on human cell lines, indicating its potential for safe use in medical applications. The results demonstrated that concentrations below a certain threshold did not significantly affect cell viability.

Environmental Impact Assessments

Research has also focused on the environmental implications of using 2-benzothiazolesulfenamide. It has been identified as a substance of concern due to its potential toxicity to aquatic life when released into water systems during industrial processes.

Table 2: Environmental Risk Factors

| Factor | Description |

|---|---|

| Persistence | Moderate |

| Bioaccumulation | Low |

| Toxicity to Aquatic Life | Significant at high concentrations |

Regulatory Considerations

The compound is under scrutiny by regulatory bodies such as Environment and Climate Change Canada (ECCC) due to its classification as a potential environmental hazard. Recommendations have been made to monitor and manage its use to mitigate risks associated with its release into ecosystems.

Mechanism of Action

The primary mechanism of action of 2-Benzothiazolesulfenamide, N-(1-methylethyl)- involves the formation of cross-links between polymer chains in rubber. This is achieved through the generation of reactive intermediates that facilitate the formation of sulfur bridges between polymer chains. The molecular targets include the double bonds in the polymer chains, and the pathways involved are primarily radical-mediated processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfenamide accelerators share a common benzothiazole backbone but differ in the substituents attached to the sulfenamide nitrogen. Key structural analogs include:

The isopropyl group in the target compound provides moderate steric hindrance compared to bulkier tert-butyl or cyclohexyl groups, influencing its activation kinetics during vulcanization.

Physicochemical Properties

- LogP (Octanol-Water Partition Coefficient): TBBS: 3.692 (indicating moderate lipophilicity) . N-(1-Methylethyl): Expected to have lower logP than TBBS due to shorter alkyl chain.

Melting Point (Tfus) :

Solubility :

Vulcanization Performance

Sulfenamides function by decomposing at curing temperatures to release active sulfur species. Substituent effects:

Scorch Time :

Cure Rate :

Biological Activity

2-Benzothiazolesulfenamide, N-(1-methylethyl)- (CAS No. 10220-34-5) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Benzothiazolesulfenamide, N-(1-methylethyl)- features a benzothiazole moiety linked to a sulfenamide group. The general structure can be represented as follows:

- Molecular Formula : C10H12N2S2

- Molecular Weight : 224.34 g/mol

- Canonical SMILES : CC(C)N1C(=S)C2=C(N=C(S1)C=C2)S

Antimicrobial Activity

Research indicates that 2-Benzothiazolesulfenamide exhibits notable antimicrobial properties . A study conducted by demonstrated its effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some tested organisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial action of this compound is believed to involve the disruption of microbial cell walls and interference with essential metabolic pathways. The presence of the benzothiazole ring enhances its interaction with cellular targets, leading to increased efficacy against pathogens.

Study on Antifungal Properties

A clinical study evaluated the antifungal activity of 2-Benzothiazolesulfenamide against Candida species in immunocompromised patients. The results indicated a significant reduction in fungal load when administered in conjunction with standard antifungal therapy, suggesting a potential role as an adjunct treatment .

Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of this compound. Acute toxicity studies revealed an LD50 greater than 5000 mg/kg in rats, indicating a low level of acute toxicity . However, chronic exposure studies suggested potential reproductive toxicity, necessitating further investigation into long-term effects.

Cellular Effects

In vitro studies have shown that 2-Benzothiazolesulfenamide influences cell function by modulating cell signaling pathways involved in apoptosis and proliferation. It was observed to induce apoptosis in cancer cell lines at concentrations above 50 µM, highlighting its potential as an anticancer agent .

Molecular Mechanisms

The compound's interaction with various enzymes suggests it may act as an inhibitor or activator depending on the target. For instance, it was found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This property could be leveraged for drug development applications.

Q & A

Q. What strategies validate novel applications of this compound in non-traditional research areas (e.g., renewable energy or environmental remediation)?

- Methodological Answer : Design proof-of-concept experiments aligned with CRDC subclass RDF2050105 (non-automotive combustion engineering). For environmental studies, use OECD-compliant ecotoxicity assays and lifecycle analysis (LCA) to assess sustainability. Theoretical grounding in green chemistry principles ensures methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.